![molecular formula C21H18ClF3N2O2 B4618912 6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)
6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one
Overview
Description
Synthesis Analysis
Synthesis of chromene derivatives, similar to the compound , often involves cyclization reactions and the use of catalysts to promote the formation of the chromene core. For example, the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate has been reported to yield chromeno[4,3-c]pyrazol-4-ones, showcasing the variety of methods available for constructing chromene derivatives (Padilla-Martínez et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like X-ray diffraction, revealing the presence of planar and non-planar systems within these molecules. For instance, certain chromene derivatives exhibit a planar structure for the chromene-pyrazole ring system, with perpendicular positioning of substituent phenyl rings, indicating the complex spatial arrangement that influences their reactivity and interactions (Padilla-Martínez et al., 2011).
Chemical Reactions and Properties
Chromene derivatives participate in a range of chemical reactions, including formal cycloadditions, which lead to the formation of various novel compounds. For example, 3-nitro-2-trichloro(trifluoro)methyl-2H-chromenes have been shown to undergo formal [4+2] cycloaddition reactions, yielding chromeno[3,4-c][1,2]benzoxazin-6-oxides with high diastereoselectivity (Korotaev et al., 2014).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, are closely linked to their molecular arrangement. The crystalline structure analysis often reveals the supramolecular architecture controlled by hydrogen bonding and π-stacking interactions, which can affect the compound's physical stability and solubility (Padilla-Martínez et al., 2011).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity towards different reagents and conditions, are influenced by their structural features. The presence of electronegative groups like trifluoromethyl can significantly impact the electronic distribution within the molecule, affecting its reactivity in chemical transformations (Korotaev et al., 2014).
Scientific Research Applications
Synthetic Approaches and Pharmacological Significance
6H-Benzo[c]chromen-6-ones, which share structural similarities with the compound , serve as important core structures for secondary metabolites with considerable pharmacological importance. Synthetic procedures for these compounds have been extensively reviewed, emphasizing the need due to their limited natural quantities. Techniques such as Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization highlight the synthetic versatility and potential for creating pharmacologically active derivatives (Mazimba, 2016).
Piperazine Derivatives and Therapeutic Applications
Piperazine derivatives, featuring in the compound's structure, are of great significance in drug design, showing a wide range of therapeutic uses. The exploration of piperazine-based molecules in drug discovery has been substantial, demonstrating the scaffold's potential in producing compounds with varied medicinal activities. Modifications to the piperazine nucleus have a recognizable impact on the medicinal potential, indicating the importance of structural variations for therapeutic applications (Rathi et al., 2016).
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol, resembling the structural complexity and reactivity potential of the subject compound, have been developed as chemosensors for various analytes. These studies indicate the potential application of 6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one in the development of highly selective and sensitive chemosensors for environmental and biological monitoring (Roy, 2021).
Environmental and Pharmacological Research
The broader research on chlorogenic acids, structurally distinct but relevant for illustrating the potential biologically active derivatives of the compound , showcases their role as natural anti-inflammatory agents and their utility in treating metabolic syndrome. This indicates the potential research interest in derivatives of the original compound for their pharmacological and nutraceutical applications (Naveed et al., 2018).
properties
IUPAC Name |
6-chloro-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N2O2/c22-16-4-5-19-18(11-16)20(28)14(13-29-19)12-26-6-8-27(9-7-26)17-3-1-2-15(10-17)21(23,24)25/h1-5,10-11,13H,6-9,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQAIAUMNIZUFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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